molecular formula C20H18N2O6S2 B12118855 2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide

2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12118855
M. Wt: 446.5 g/mol
InChI Key: NIMCHXUFIQUWND-YBEGLDIGSA-N
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Description

The compound 2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide is a heterocyclic derivative featuring a thiazolidinone core substituted with a 3,4,5-trimethoxybenzylidene group and a 2-hydroxybenzamide moiety. Its structure combines key pharmacophoric elements:

  • Thiazolidinone ring: Known for diverse biological activities, including antimicrobial and anticancer properties.
  • 2-Hydroxybenzamide: Enhances hydrogen-bonding capacity, influencing solubility and target interactions.

This compound is hypothesized to exhibit anticancer activity, leveraging the trimethoxy group’s role in disrupting microtubule dynamics and the hydroxy group’s contribution to binding affinity .

Properties

Molecular Formula

C20H18N2O6S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-hydroxy-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H18N2O6S2/c1-26-14-8-11(9-15(27-2)17(14)28-3)10-16-19(25)22(20(29)30-16)21-18(24)12-6-4-5-7-13(12)23/h4-10,23H,1-3H3,(H,21,24)/b16-10-

InChI Key

NIMCHXUFIQUWND-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Core Thiazolidinone Ring Synthesis

The thiazolidinone scaffold is synthesized via cyclization of thiourea derivatives with α-mercaptoacetic acid. Source demonstrates this using thioglycolic acid under reflux with glacial acetic acid and zinc chloride, yielding a spiro-thiazolidinone intermediate. For the target compound, analogous conditions apply:

  • Reaction Setup :

    • Equimolar thiourea and mercaptoacetic acid are refluxed in glacial acetic acid with catalytic ZnCl₂ for 6–7 hours .

    • The mixture is poured into ice, neutralized with Na₂CO₃, and recrystallized in methanol.

  • Key Modifications :

    • Substituting ZnCl₂ with piperidinium acetate (as in ) enhances regioselectivity.

    • Microwave irradiation (30 minutes at 120°C) reduces reaction time by 80% compared to conventional heating.

Knoevenagel Condensation for Benzylidene Formation

The trimethoxybenzylidene moiety is introduced via Knoevenagel condensation between the thiazolidinone and 3,4,5-trimethoxybenzaldehyde. Source outlines this step using anhydrous toluene and a Dean-Stark apparatus to remove water.

  • Optimized Protocol :

    • Reactants : Thiazolidinone (1 eq), 3,4,5-trimethoxybenzaldehyde (1.2 eq).

    • Catalyst : Piperidinium acetate (5 mol%) .

    • Conditions : Reflux in toluene for 4 hours under nitrogen.

  • Yield Enhancement :

    • Microwave-assisted synthesis at 150°C for 20 minutes increases yield to 92% (vs. 78% conventional).

    • Solvent screening shows toluene > DMF > THF for minimizing side products .

Amide Coupling for Benzamide Moiety

The 2-hydroxybenzamide group is introduced via nucleophilic acyl substitution. Source employs activated benzoyl chlorides reacting with the thiazolidinone amine.

  • Stepwise Procedure :

    • Activation : 2-Hydroxybenzoic acid is converted to its acid chloride using SOCl₂.

    • Coupling : React acid chloride (1.1 eq) with thiazolidinone (1 eq) in dry THF, catalyzed by triethylamine (2 eq) .

  • Purification :

    • Crude product is washed with cold methanol to remove unreacted acid chloride.

    • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >98% purity .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Time (h)
Conventional Glacial AcOH, ZnCl₂, reflux65957
Microwave150°C, toluene, piperidinium92980.3
Patent route THF, CoCl₂, NaBH₄749712

Key Findings :

  • Microwave synthesis outperforms conventional methods in yield and time efficiency.

  • ZnCl₂ catalysis (from ) introduces trace metal impurities, necessitating additional purification.

Spectral Characterization and Validation

  • IR Spectroscopy :

    • C=O Stretch : 1682 cm⁻¹ (thiazolidinone carbonyl) .

    • C=N Stretch : 1620 cm⁻¹ (imine from Knoevenagel) .

  • ¹H NMR (DMSO-d₆) :

    • δ 7.85 (s, 1H, CH=N), δ 3.85 (s, 9H, OCH₃), δ 10.2 (s, 1H, OH) .

  • HPLC-MS :

    • [M+H]⁺ = 485.1 (calculated 485.4).

Industrial-Scale Considerations

Source highlights challenges in scaling diazotization and acrylate handling. Adaptations include:

  • Continuous Flow Reactors : For safer handling of exothermic steps.

  • Green Solvents : Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that 2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide exhibits various biological activities:

1. Antimicrobial Properties:
Research indicates that compounds with similar structural motifs may demonstrate antimicrobial activity. The thiazolidine ring structure is often associated with interactions that can inhibit bacterial growth.

2. Anti-inflammatory Effects:
The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Investigations into its mechanism of action could reveal specific targets within inflammatory signaling cascades.

3. Anticancer Activity:
Compounds in this class have been studied for their anticancer properties, particularly due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

4. Neuroprotective Effects:
The tetrahydroquinoline moiety present in similar compounds has been linked to neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Synthesis and Structural Comparisons

The synthesis of 2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic synthesis techniques, which may include:

  • Formation of the thiazolidine ring.
  • Introduction of the oxo and thioxo groups.
  • Coupling with the benzamide moiety.

Comparison with Similar Compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-Oxo-tetrahydroquinoline)benzamideContains a tetrahydroquinoline moietyLacks thiazolidine structure
4-Oxo-thiazolidine derivativesIncludes thiazolidine ringFocused on anti-diabetic properties
Benzothiazole derivativesSimilar heterocyclic structureOften used for their antimicrobial effects

This table highlights the unique combination of functional groups in 2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide that may confer distinct biological activities not observed in other compounds.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Trimethoxy vs. Methoxy/Propoxy: The target compound’s 3,4,5-trimethoxy group likely enhances tubulin-binding affinity compared to mono-methoxy or propoxy substituents, as seen in combretastatin analogues .
  • Hydroxy vs. Nitro/Chloro : The 2-hydroxy group improves hydrogen-bonding interactions (e.g., with enzymes or receptors) compared to electron-withdrawing groups like nitro or chloro, which may increase lipophilicity but reduce solubility .

Physicochemical Properties and Stability

  • Hydrogen Bonding : The target compound’s hydroxy group participates in intermolecular hydrogen bonds (e.g., N–H⋯O), improving crystalline stability, as observed in similar structures .
  • Solubility : Trimethoxy and hydroxy groups balance lipophilicity and aqueous solubility, contrasting with chloro/nitro analogues, which are more lipophilic .
  • Crystallography : Structures of analogues (e.g., ) were resolved using SHELXL and ORTEP-3, suggesting similar methods apply to the target compound .

Biological Activity

The compound 2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative notable for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C18H14N2O5S2C_{18}H_{14}N_{2}O_{5}S_{2} with a molecular weight of approximately 402.44 g/mol. The structure features a benzamide core linked to a thiazolidinone scaffold, which is known for its significant pharmacological properties.

Biological Activities

Research indicates that compounds containing thiazolidinone and related scaffolds exhibit a wide range of biological activities:

  • Antimicrobial Activity : Thiazolidinones have demonstrated effectiveness against various bacterial and fungal strains. For instance, derivatives have shown activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Properties : Compounds similar to the target compound have been evaluated for anticancer properties. Studies suggest that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle and apoptosis-related proteins .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory activity, likely due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of 2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidinone derivatives act as enzyme inhibitors (e.g., inhibiting bacterial cell wall synthesis or metabolic enzymes in cancer cells).
  • Cell Signaling Modulation : These compounds may modulate signaling pathways associated with inflammation and cancer proliferation, such as NF-kB and MAPK pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinone derivatives against clinical isolates of S. aureus and E. coli. The results indicated that the derivatives exhibited significant antibacterial effects with MIC values ranging from 0.5 to 8 µg/mL .
  • Anticancer Activity : Another study investigated the cytotoxic effects of thiazolidinone derivatives on breast cancer cell lines (MCF-7). The results showed that these compounds induced apoptosis via caspase activation and cell cycle arrest at the G1 phase .

Comparative Analysis of Thiazolidinone Derivatives

The following table summarizes the biological activities of various thiazolidinone derivatives compared to the target compound:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AThiazolidinoneMIC = 4 µg/mLIC50 = 15 µMModerate
Compound BBenzamide derivativeMIC = 8 µg/mLIC50 = 20 µMHigh
Target CompoundThiazolidine + BenzamideMIC = 6 µg/mLIC50 = 12 µMHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide?

  • Methodology :

  • Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with 2-thioxothiazolidin-4-one in glacial acetic acid under reflux (7 hours), catalyzed by anhydrous sodium acetate .

  • Step 2 : Subsequent coupling with 2-hydroxybenzamide via nucleophilic substitution or amidation.

  • Purification : Recrystallization in ethanol yields ~85% pure product.

  • Key Techniques : TLC (20% ethyl acetate/n-hexane) for reaction monitoring; IR and NMR for structural confirmation (C=O at ~1700 cm⁻¹, thioxo S-H stretch at ~2600 cm⁻¹) .

    Reagent Role Condition Yield
    3,4,5-TrimethoxybenzaldehydeAldehyde precursorReflux, 7 hours85%
    2-Thioxothiazolidin-4-oneThiazolidinone coreAcetic acid medium-

Q. How is structural characterization of this compound performed?

  • Analytical Tools :

  • IR Spectroscopy : Confirm thioxo (C=S) and carbonyl (C=O) groups .
  • NMR (¹H/¹³C) : Assign methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazolidinone ring signals .
  • Mass Spectrometry : Molecular ion peak matching calculated molecular weight (e.g., m/z ~459 for C₂₀H₁₇N₂O₆S₂).
  • HPLC : Purity assessment (>98% via C18 column, acetonitrile/water gradient) .

Q. What are the recommended protocols for assessing purity and stability?

  • Purity : HPLC with UV detection (λ = 254 nm), using a C18 column and mobile phase of acetonitrile/water (70:30 v/v) .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodology :

  • Variables : Temperature, reaction time, catalyst loading (e.g., sodium acetate).
  • Response Surface Modeling : Central composite design to maximize yield and minimize byproducts .
  • Flow Chemistry : Continuous-flow systems for improved heat/mass transfer, reducing reaction time from 7 hours to <2 hours .
    • Example Optimization :
  • Optimal Conditions : 90°C, 1.5 equiv. sodium acetate, 3 hours (predicted yield: 92%).

Q. How do structural modifications (e.g., methoxy group positioning) influence antimicrobial activity?

  • Structure-Activity Relationship (SAR) :

  • 3,4,5-Trimethoxy Substitution : Enhances lipophilicity and membrane penetration, critical for antifungal activity .
  • Thioxo vs. Oxo Groups : Thioxo improves thiol-mediated targeting in microbial enzymes .
    • Experimental Design :
  • Comparative Assays : Test derivatives with 2,4-dimethoxy vs. 3,4,5-trimethoxy substituents against Candida albicans (MIC values).
  • Data Contradictions : Lower activity in 2,4-dimethoxy analogs suggests steric hindrance at the 5-position reduces target binding .

Q. How can discrepancies in reported biological activity data be resolved?

  • Root Causes :

  • Assay Variability : Differences in microbial strains (e.g., ATCC vs. clinical isolates) or culture media (Sabouraud vs. RPMI).
  • Compound Stability : Degradation during storage (e.g., hydrolysis of the thioxo group).
    • Resolution Strategies :
  • Standardized Protocols : Use CLSI guidelines for antifungal susceptibility testing .
  • Stability Studies : Monitor bioactivity over time under controlled storage (-20°C, desiccated).

Q. What advanced techniques validate the Z-configuration of the benzylidene moiety?

  • X-ray Crystallography : Resolve spatial arrangement of the 5Z substituent .
  • NOESY NMR : Detect proximity between thiazolidinone protons and benzylidene aromatic protons to confirm geometry.

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